molecular formula C19H19N5O3 B6926282 N-(5-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)-4-methoxy-3-(tetrazol-1-yl)benzamide

N-(5-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)-4-methoxy-3-(tetrazol-1-yl)benzamide

Cat. No.: B6926282
M. Wt: 365.4 g/mol
InChI Key: DHZHAOWHODZKSS-UHFFFAOYSA-N
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Description

N-(5-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)-4-methoxy-3-(tetrazol-1-yl)benzamide is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a tetrahydronaphthalene ring system, a methoxy group, and a tetrazolyl moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

N-(5-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)-4-methoxy-3-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3/c1-27-18-9-8-12(10-16(18)24-11-20-22-23-24)19(26)21-15-6-2-5-14-13(15)4-3-7-17(14)25/h3-4,7-11,15,25H,2,5-6H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHZHAOWHODZKSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2CCCC3=C2C=CC=C3O)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using catalysts to improve efficiency and yield. The process would be optimized to minimize by-products and ensure the purity of the final product. Techniques such as continuous flow chemistry could be employed to enhance production rates and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the tetrahydronaphthalene ring.

  • Reduction: Hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO₂) can reduce the compound.

  • Substitution: Nucleophilic substitution reactions can be performed using various reagents, depending on the desired functional group.

Major Products Formed:

  • Oxidation: Formation of quinones or other oxidized derivatives.

  • Reduction: Production of fully saturated tetrahydronaphthalene derivatives.

  • Substitution: Introduction of different substituents on the aromatic ring.

Scientific Research Applications

This compound has shown potential in various scientific research applications, including:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Investigated for its biological activity, such as potential antimicrobial or anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinehexanamides: These compounds are structurally similar and have been studied for their activity as 5-HT7 receptor agents.

  • Indole derivatives: These compounds share structural similarities and have been investigated for their biological activities, such as antiviral, anti-inflammatory, and anticancer properties.

Uniqueness: N-(5-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)-4-methoxy-3-(tetrazol-1-yl)benzamide stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactions and biological activities, making it a valuable compound for research and development.

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